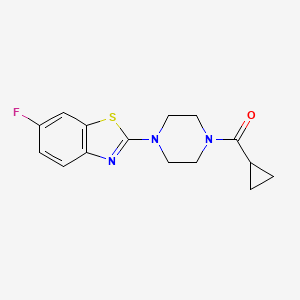

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole

Description

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is a complex organic compound that features a cyclopropyl group, a fluorinated benzothiazole moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

cyclopropyl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAFBDMLVAAKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions. The resulting benzothiazole is then coupled with piperazine through a nucleophilic substitution reaction. Finally, the cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including the compound , exhibit promising anticancer properties. The mechanism of action typically involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Study:

A study conducted by Nacher-Luis et al. (2024) demonstrated that benzothiazole derivatives could inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound was shown to induce apoptosis through intrinsic pathways, leading to cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| HCT116 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known to possess inhibitory effects against various bacterial strains.

Findings:

In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of the piperazine moiety enhances its bioactivity due to improved membrane permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuropharmacological Effects

The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on optimizing the biological activity of benzothiazole-piperazine hybrids. Modifications to the cyclopropane and fluorine substituents have been shown to enhance anticancer efficacy while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzothiazole and piperazine moieties but differ in the substituents attached to the piperazine ring.

Fluorobenzothiazole derivatives: These compounds have similar fluorinated benzothiazole cores but may have different functional groups attached.

Uniqueness

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is unique due to the presence of the cyclopropyl group, which can enhance its chemical stability and potentially improve its pharmacokinetic properties. The combination of the fluorinated benzothiazole and piperazine moieties also contributes to its distinct biological activity profile .

Biological Activity

The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole is a derivative of benzothiazole known for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a benzothiazole core with a piperazine moiety that enhances its pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of poly(ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair mechanisms. By inhibiting PARP, the compound may induce synthetic lethality in cancer cells that are deficient in homologous recombination repair pathways. This mechanism is particularly relevant for treating cancers such as breast and ovarian cancer with BRCA mutations .

Antitumor Activity

Studies have demonstrated that This compound exhibits significant antitumor activity across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | PARP inhibition |

| HeLa (Cervical Cancer) | 4.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |

These results suggest that the compound has a potent effect on inhibiting cell proliferation and inducing apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates good oral bioavailability and a favorable half-life, making it suitable for further development into a therapeutic agent. Formulations utilizing solid dispersions have been shown to enhance its bioavailability significantly .

Case Studies

Several case studies highlight the efficacy of this compound:

- Combination Therapy : In a preclinical study, combining this compound with traditional chemotherapeutics resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to controls, reinforcing its potential as an effective cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with nitration of a fluorophenol derivative, followed by nucleophilic aromatic substitution with piperazine derivatives. For example, refluxing in toluene or chlorobenzene with aryl piperazines under anhydrous conditions (e.g., using trimethyl orthoacetate in acetic acid) improves cyclization efficiency .

- Key Parameters :

- Temperature : Reflux conditions (110–140°C) for 1–4 hours.

- Catalyst : Indium powder in acetic acid enhances nitro-group reduction.

- Solvent : Benzene or dichloromethane for extraction.

- Data Reference : Yields range from 49% to 61% depending on substituent steric effects (Table 1 in ).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and cyclopropanecarbonyl group (δ 1.2–1.8 ppm for cyclopropane protons).

- X-ray Crystallography : Resolves piperazine conformation and hydrogen-bonding patterns (e.g., piperazin-1-ium interactions with carboxylate groups ).

- LC/MS and IR : Confirm molecular weight (e.g., m/z 415.2 [M+H]+) and functional groups (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound against bacterial targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock 4.2 or similar software to model interactions with bacterial enzymes (e.g., S. aureus DNA gyrase, PDB ID: 2XCR). Key residues (e.g., Asp83, Glu88) form hydrogen bonds with the fluoro-benzothiazole moiety .

- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS.

- Data Interpretation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental MIC values .

Q. How can contradictory data in cytotoxicity assays be resolved?

- Methodological Answer :

- Dose-Response Curves : Perform assays (e.g., MTT) across 5–100 µM to identify IC50 discrepancies.

- Metabolic Interference : Test for false positives using redox-sensitive probes (e.g., resazurin).

- Structural Analogues : Compare with 5-fluoro-2-methyl-benzoxazoles (Table 1 in ) to isolate substituent effects.

- Mechanistic Studies : Use siRNA knockdown to validate target engagement (e.g., topoisomerase II inhibition) .

Q. What are the structure-activity relationship (SAR) trends for modifying the cyclopropanecarbonyl-piperazine moiety?

- Methodological Answer :

- Electron-Withdrawing Groups : Replace cyclopropane with trifluoromethyl (e.g., compound 2l in ) to enhance bacterial membrane penetration (logP reduction by ~0.5 units).

- Steric Modifications : Introduce bulkier aryl groups (e.g., 4-bromophenyl in 2j ) to improve selectivity against M. tuberculosis (MIC reduction from 32 µg/mL to 8 µg/mL).

- Data Table :

| Substituent | Antibacterial MIC (µg/mL) | Cytotoxicity IC50 (µM) |

|---|---|---|

| Cyclopropanecarbonyl | 16 (S. aureus) | 45.2 |

| Trifluoromethyl | 8 (S. aureus) | 28.7 |

| 4-Bromophenyl | 4 (M. tuberculosis) | 62.4 |

| (Data adapted from ) |

Methodological Best Practices

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shifts ≥0.5 min indicate instability) .

- Light Sensitivity : Expose to UV-Vis (300–400 nm) and quantify photodegradation products using LC-QTOF.

- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >200°C ).

Contradiction Analysis

Q. Why do some studies report high antibacterial activity but low cytotoxicity, while others show the reverse?

- Methodological Answer :

- Target Selectivity : Compounds with rigid piperazine conformations (e.g., crystal structure in ) may favor bacterial gyrase over human topoisomerases.

- Assay Conditions : Variations in bacterial strain (e.g., efflux-pump-positive vs. -negative) or cell lines (e.g., HepG2 vs. HEK293) alter apparent toxicity .

- Metabolite Interference : Cytochrome P450-mediated activation of pro-drug derivatives can skew cytotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.